5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride
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Overview
Description
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride is a chemical compound known for its diverse biological activities. It is part of the pyrazolo[3,2-b][1,3]oxazine family, which has been studied for various applications in medicinal chemistry, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
The synthesis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Cyclization: The pyrazole intermediate undergoes cyclization with an appropriate reagent to form the oxazine ring.
Amination: Introduction of the amine group at the 6th position of the oxazine ring.
Formation of dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical research.
Medicine: Due to its antimicrobial, anti-inflammatory, and antitumor properties, it is being investigated for therapeutic applications in treating infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride can be compared with other similar compounds such as:
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine: This compound has a similar structure but with different substituents, leading to variations in its biological activity.
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid: Another related compound with different functional groups, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
2758001-71-5 |
---|---|
Molecular Formula |
C6H11Cl2N3O |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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